Substitution Pattern Complexity vs. N-Unsubstituted 6-Bromoindole-4-Carboxylate
The target compound possesses three substituents (sec-butyl, methyl, bromo) in addition to the core indole-4-carboxylate scaffold, whereas the common precursor methyl 6-bromo-1H-indole-4-carboxylate (CAS 107650-22-6) bears only the 6-bromo substituent . The presence of the N-1 sec-butyl group is essential for mimicking the key binding interactions of EZH2 inhibitors like GSK126, where the sec-butyl group occupies a critical hydrophobic pocket in the SET domain [1]. This substitution pattern places the compound two to three synthetic steps ahead in a typical EZH2 inhibitor synthetic route, reducing downstream handling and yield losses associated with multiple sequential transformations [2].
| Evidence Dimension | Number of pre-installed substituents on the indole core required for EZH2 inhibitor pharmacophore |
|---|---|
| Target Compound Data | 4 substituents (sec-butyl, methyl, bromo, methyl ester) |
| Comparator Or Baseline | Methyl 6-bromo-1H-indole-4-carboxylate (CAS 107650-22-6): 2 substituents (bromo, methyl ester) |
| Quantified Difference | 2 additional pre-installed substituents, bypassing at least 2–3 synthetic steps |
| Conditions | Comparison of molecular structures and inferred synthetic route positioning in EZH2 inhibitor synthesis pathways |
Why This Matters
Procuring this advanced intermediate reduces the number of in-house synthetic transformations required, saving time and resources while minimizing cumulative yield loss.
- [1] Gehling, V. S., et al. Discovery, design, and synthesis of indole-based EZH2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2015, 25, 3644-3649. View Source
- [2] Justia Patents. Indole derivatives as modulators of methyl modifying enzymes, compositions and uses thereof. Patent Application US20140243353A1, published 2014-08-15. View Source
